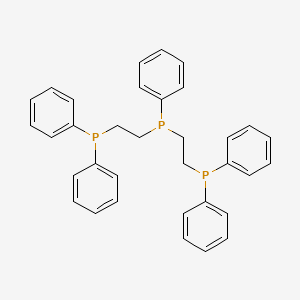

Bis(2-diphenylphosphinoethyl)phenylphosphine

Description

Properties

IUPAC Name |

bis(2-diphenylphosphanylethyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVOAMVQOCBPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178220 | |

| Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23582-02-7 | |

| Record name | Triphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23582-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-(diphenylphosphino)ethyl)phenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23582-02-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-(DIPHENYLPHOSPHINO)ETHYL)PHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL599PNU27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2-diphenylphosphinoethyl)phenylphosphine (Triphos)

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of bis(2-diphenylphosphinoethyl)phenylphosphine, a crucial tridentate phosphine ligand in coordination chemistry and catalysis. Commonly known as Triphos, this air-sensitive compound, with the chemical formula [Ph₂PCH₂CH₂]₂PPh, finds extensive application in the stabilization of transition metal complexes and in facilitating a variety of catalytic transformations.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and a self-validating protocol.

Introduction: The Significance of a Versatile Tridentate Ligand

This compound is a chelating ligand that binds to metal centers through its three phosphorus atoms. Its flexible ethylene backbone allows it to coordinate in either a facial (fac) or meridional (mer) fashion, influencing the geometry and reactivity of the resulting metal complex.[1] This adaptability, coupled with the strong σ-donating properties of the phosphine groups, makes Triphos an invaluable tool in the design of catalysts for a range of organic reactions, including cross-coupling, hydrogenation, and hydroformylation. The synthesis of this ligand is, therefore, a foundational procedure for many research endeavors in organometallic and synthetic chemistry.

Mechanistic Rationale: A Free-Radical Approach to P-C Bond Formation

The most established and efficient synthesis of this compound relies on the free-radical-catalyzed addition of a primary phosphine (phenylphosphine) to a vinylphosphine (vinyldiphenylphosphine).[1] This method offers a clean and high-yielding route to the desired triphosphine.

The reaction proceeds via a classical radical chain mechanism:

-

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from phenylphosphine (PhPH₂) to generate a phenylphosphinoyl radical (PhPH•).

-

This phosphinoyl radical adds across the carbon-carbon double bond of vinyldiphenylphosphine (Ph₂PCH=CH₂) in an anti-Markovnikov fashion, forming a new carbon-centered radical.

-

The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of phenylphosphine, yielding one of the phosphinoethyl arms and regenerating the phenylphosphinoyl radical, which continues the chain.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

This free-radical pathway is favored due to the relatively weak P-H bond in primary phosphines and the high reactivity of the resulting phosphinoyl radicals towards the electron-rich double bond of the vinylphosphine.

Synthesis of Precursors

The successful synthesis of Triphos hinges on the availability of its precursors: phenylphosphine and vinyldiphenylphosphine. While commercially available, their synthesis in the laboratory is often necessary.

Phenylphosphine (PhPH₂)

Phenylphosphine is a highly reactive and malodorous liquid that should be handled with care under an inert atmosphere. A common laboratory preparation involves the reduction of dichlorophenylphosphine with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction: 4 PhPCl₂ + LiAlH₄ → 4 PhPH₂ + LiCl + AlCl₃

This reaction should be performed in an anhydrous ethereal solvent under a nitrogen or argon atmosphere.

Vinyldiphenylphosphine (Ph₂PCH=CH₂)

Vinyldiphenylphosphine can be synthesized through the reaction of chlorodiphenylphosphine with a vinyl Grignard reagent, such as vinylmagnesium bromide.

Reaction: Ph₂PCl + CH₂=CHMgBr → Ph₂PCH=CH₂ + MgBrCl

This reaction is also conducted under inert conditions in an anhydrous solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound

This protocol is based on the established free-radical addition methodology and is designed to be a self-validating system with clear checkpoints for success.

Safety Precautions: This synthesis involves air-sensitive, odorous, and potentially toxic reagents. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phenylphosphine (PhPH₂) | 110.10 | 1.10 g | 10.0 mmol | Freshly distilled or of high purity |

| Vinyldiphenylphosphine (Ph₂PCH=CH₂) | 212.23 | 4.24 g | 20.0 mmol | High purity |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.082 g | 0.5 mmol | Recrystallized from methanol |

| Anhydrous Toluene | - | 50 mL | - | Distilled from sodium/benzophenone |

| Anhydrous Hexane | - | 100 mL | - | For washing and recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add phenylphosphine (1.10 g, 10.0 mmol) and vinyldiphenylphosphine (4.24 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous toluene (50 mL) to the flask via cannula transfer.

-

Initiator Addition: To the stirred solution, add azobisisobutyronitrile (AIBN) (0.082 g, 0.5 mmol).

-

Reaction: Heat the reaction mixture to 80-90 °C under a gentle flow of nitrogen. Maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting material signals.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure to obtain a viscous oil or a semi-solid.

-

Purification:

-

Wash the residue with anhydrous hexane (3 x 20 mL) to remove any unreacted starting materials and initiator byproducts. Decant the hexane washes.

-

The product can be further purified by recrystallization from a minimal amount of hot toluene or a toluene/hexane mixture. Dissolve the crude product in hot toluene and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.

-

-

Isolation and Storage: Collect the resulting white crystalline solid by filtration under an inert atmosphere, wash with cold hexane, and dry under vacuum. Store the final product, this compound, under an inert atmosphere to prevent oxidation.

Expected Yield and Characterization

-

Yield: A typical yield for this reaction is in the range of 70-85%.

-

Appearance: A white to off-white crystalline solid.

-

Characterization:

-

³¹P NMR (CDCl₃): The proton-decoupled ³¹P NMR spectrum is the most definitive method for characterizing the product. It should exhibit two resonances: a triplet for the central phosphorus atom and a doublet for the two equivalent terminal phosphorus atoms. The expected chemical shifts are approximately δ -14 ppm (t) for the PPh group and δ -25 ppm (d) for the PPh₂ groups. The coupling constant (²JPP) should be in the range of 20-30 Hz.

-

¹H NMR (CDCl₃): The proton NMR spectrum will show complex multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl groups. The ethylene bridges will appear as multiplets in the aliphatic region (δ 1.8-2.2 ppm).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 534.55 g/mol .

-

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Sources

Bis(2-diphenylphosphinoethyl)phenylphosphine CAS number 23582-02-7

An In-depth Technical Guide to Bis(2-diphenylphosphinoethyl)phenylphosphine (Triphos)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Triphos (CAS No. 23582-02-7), is a versatile tridentate phosphine ligand pivotal in the fields of organometallic chemistry and homogeneous catalysis.[1][2] Its unique linear, tripodal architecture allows it to form highly stable, well-defined complexes with a variety of transition metals, enabling a range of catalytic transformations with high efficiency and selectivity. This guide provides a comprehensive overview of Triphos, detailing its physicochemical properties, synthesis, coordination behavior, and key applications. We explore its role in critical reactions such as reductive amination, proton reduction, and various cross-coupling reactions, highlighting the mechanistic advantages conferred by its structure. For professionals in drug development, this guide illuminates how Triphos-based catalytic systems facilitate the synthesis of complex molecular scaffolds and functionalized primary amines, which are crucial intermediates in pharmaceutical manufacturing.

Introduction and Significance

This compound is an organophosphorus compound with the formula C₆H₅P[CH₂CH₂P(C₆H₅)₂]₂.[3] As a chelating agent, it is classified as a linear, tridentate phosphine ligand, meaning it can bind to a metal center through its three phosphorus atoms.[1][2] This structural feature is central to its utility, as it imparts significant stability to the resulting metal complexes and allows for precise control over the metal's coordination sphere.

Unlike many other phosphine ligands, Triphos typically enforces a meridional (mer) coordination geometry on octahedral metal centers.[1] This specific arrangement, coupled with the ligand's "hemilabile" properties—the ability of one phosphino group to reversibly dissociate—provides a unique balance of stability and reactivity, making it an exceptional ligand for catalysis.[1] Its application is particularly notable in reactions involving earth-abundant metals like cobalt and nickel, aligning with modern trends in sustainable chemistry.[1] For drug development professionals, the catalytic systems employing Triphos offer robust and selective pathways to synthesize key building blocks, such as primary amines, which are prevalent in active pharmaceutical ingredients (APIs).

Physicochemical Properties and Characterization

Triphos is a white to off-white, air-sensitive crystalline solid.[1][2] It is generally insoluble in water but soluble in many organic solvents.[2] Key identifying properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23582-02-7 | [2][3][4] |

| Molecular Formula | C₃₄H₃₃P₃ | [1][5] |

| Molecular Weight | 534.56 g/mol | [1][3] |

| Appearance | White to off-white powder/crystals | [1][2][6] |

| Melting Point | 129-132 °C | [2][3][6] |

| IUPAC Name | [(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane) | [2][7] |

| SMILES String | C(CP(c1ccccc1)c2ccccc2)P(CCP(c3ccccc3)c4ccccc4)c5ccccc5 | [3] |

Characterization of Triphos is typically achieved using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The ³¹P NMR spectrum provides distinct signals for the central and terminal phosphorus atoms, confirming the ligand's structure. ¹H and ¹³C NMR spectra are used to verify the integrity of the organic backbone.[8]

Synthesis, Handling, and Safety

Synthetic Protocol

The most common synthesis of Triphos involves the free-radical-catalyzed addition of phenylphosphine to vinyldiphenylphosphine.[2] This method provides a direct and efficient route to the desired product.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vinyldiphenylphosphine (2 equivalents) in a suitable degassed solvent such as toluene.

-

Initiation: Add a radical initiator, such as AIBN (azobisisobutyronitrile).

-

Reagent Addition: Slowly add phenylphosphine (1 equivalent) to the solution at room temperature with vigorous stirring.

-

Reaction: Gently heat the reaction mixture (e.g., to 60-80 °C) and allow it to proceed for several hours, monitoring the consumption of starting materials by TLC or NMR.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like ethanol or a toluene/hexane mixture, to yield Triphos as a white solid.

Caption: Synthetic workflow for Triphos ligand.

Safety and Handling

Triphos is an air-sensitive compound and should be handled and stored under an inert atmosphere to prevent oxidation of the phosphine groups to phosphine oxides.[1][7][9] It is classified as a skin, eye, and respiratory irritant.[1][5][9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][10]

-

Precautionary Measures: Use in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid breathing dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place under nitrogen or argon.[7][11]

Coordination Chemistry: The Power of a Tridentate Ligand

The utility of Triphos stems from its well-defined coordination behavior. Its linear, flexible backbone allows it to wrap around a metal center, occupying three coordination sites.

-

Meridional Coordination: In octahedral complexes, the three phosphorus donor atoms of Triphos typically align in a plane that includes the central metal atom, leading to a meridional or mer isomer.[1] This contrasts with tripod-like ligands that enforce a facial (fac) geometry. This mer coordination creates a rigid and sterically defined environment that is crucial for controlling selectivity in catalysis.[1]

-

Hemilability: The terminal diphenylphosphinoethyl arms can exhibit hemilability.[1] This means one of the P-metal bonds can reversibly break, opening up a coordination site on the metal. This transient site can then be occupied by a substrate molecule, facilitating a key step in a catalytic cycle. The arm can then re-coordinate, stabilizing the complex for the next step. This "breathing" ability provides mechanistic flexibility while maintaining overall complex stability.[1]

Caption: Meridional coordination of Triphos to a metal center (M).

Key Applications in Homogeneous Catalysis

The unique structural features of Triphos make it a superior ligand for a variety of catalytic reactions, often outperforming monodentate or bidentate phosphines.

Cobalt-Catalyzed Reductive Amination

The synthesis of primary amines is fundamental in organic chemistry, particularly for pharmaceuticals. Triphos, in combination with cobalt(II) precursors, forms highly effective and air-stable catalysts for the reductive amination of aldehydes and ketones.[1]

-

Reaction: This process converts carbonyl compounds into primary amines using ammonia and hydrogen gas.[1]

-

Role of Triphos: The [Co(triphos)]²⁺ complex is a robust catalyst that operates under relatively mild conditions (100–120 °C, 40 bar H₂).[1] The ligand's structure stabilizes the cobalt center and promotes an inner-sphere hydride transfer mechanism, which is highly selective for the primary amine.[1] A key advantage is the significant minimization of over-alkylation, a common side reaction that leads to secondary and tertiary amines.[1]

Caption: Simplified catalytic cycle for Co-Triphos reductive amination.

Nickel-Catalyzed Proton Reduction

Triphos-nickel(II) pincer complexes are powerful electrocatalysts for the reduction of protons to produce hydrogen gas (H₂).[1]

-

Significance: This application is relevant to the development of clean energy technologies and the hydrogen economy.

-

Performance: The meridional coordination enforced by Triphos creates a stable and efficient catalytic center. These complexes demonstrate high turnover frequencies (up to 18 s⁻¹) and exceptional operational stability for hydrogen production in acetonitrile.[1]

Cross-Coupling and Other Transformations

Like many phosphine ligands, Triphos is suitable for a wide array of palladium-catalyzed cross-coupling reactions that are workhorses in modern organic synthesis and drug discovery.[12] These include:

-

Suzuki-Miyaura Coupling[3]

-

Heck Reaction[3]

-

Sonogashira Coupling[3]

-

Buchwald-Hartwig Amination[3]

-

Negishi Coupling[3]

-

Stille Coupling[3]

Furthermore, Triphos has been shown to facilitate rhodium-catalyzed decarbonylation of aldehydes at low temperatures and nickel-mediated isomerization of unsaturated nitriles.[1]

Relevance in Drug Development and Advanced Materials

The catalytic prowess of Triphos has direct implications for the pharmaceutical industry. The ability to synthesize functionalized primary amines with high selectivity is critical, as this motif is a cornerstone of countless drug molecules. By providing an efficient and clean synthetic route, Triphos-based catalysts can streamline the production of key pharmaceutical intermediates, reducing waste and cost.[13][14]

Beyond catalysis, the well-defined coordination chemistry of Triphos has been explored in materials science. For example, complexes of Triphos with gold(I) ions have been shown to form luminescent, box-like structures, suggesting potential applications in sensors or optoelectronic materials.[15]

Conclusion

This compound (Triphos) is more than just another phosphine ligand; it is a sophisticated molecular tool that provides chemists with exceptional control over metal-catalyzed reactions. Its defining features—tridentate chelation, meridional coordination, and hemilabile character—combine to create highly stable yet reactive catalytic systems. For researchers in academia and industry, particularly in the realm of drug development, mastering the application of Triphos opens the door to more efficient, selective, and sustainable synthetic methodologies for constructing the complex molecules that define modern chemistry and medicine.

References

- Bis(diphenylphosphinoethyl)phenylphosphine - Grokipedia. (2026-01-03).

- Bis(diphenylphosphinoethyl)phenylphosphine - Wikipedia.

- This compound | 23582-02-7 - ChemicalBook. (2025-06-03).

- This compound 97 23582-02-7 - Sigma-Aldrich.

- This compound 97 23582-02-7 - Sigma-Aldrich.

- Bis(2-(diphenylphosphino)ethyl)phenylphosphine | C34H33P3 | CID 90192 - PubChem.

- This compound, 97% 5 g - Thermo Fisher Scientific.

- Bis[(2-diphenylphosphino)phenyl] ether - Chem-Impex.

- SAFETY DATA SHEET - Fisher Scientific. (2010-06-07).

- This compound 23582-02-7 - TCI Chemicals.

- Aurophilic interactions in luminescent, box-like or partial helical cations formed from this compound (Triphos) and gold(I) ions | NSF Public Access Repository. (2024-10-01).

- Bis((2-diphenylphosphino)phenyl)

- Phosphine Ligand Applic

- The Crucial Role of Advanced Phosphine Ligands in Modern Pharmaceutical Synthesis.

- Supporting Information for: - The Royal Society of Chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Bis(diphenylphosphinoethyl)phenylphosphine - Wikipedia [en.wikipedia.org]

- 3. 双(2-二苯基膦乙基)苯基膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 23582-02-7 [chemicalbook.com]

- 5. Bis(2-(diphenylphosphino)ethyl)phenylphosphine | C34H33P3 | CID 90192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 316820050 [thermofisher.com]

- 7. This compound | 23582-02-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. This compound 97 23582-02-7 [sigmaaldrich.com]

- 11. prochemonline.com [prochemonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. Aurophilic interactions in luminescent, box-like or partial helical cations formed from this compound (Triphos) and gold(I) ions | NSF Public Access Repository [par.nsf.gov]

Introduction: The Architectural Advantage of a Tridentate Ligand

An In-Depth Technical Guide to Bis(2-diphenylphosphinoethyl)phenylphosphine (Triphos)

In the landscape of organometallic chemistry and homogeneous catalysis, the design of the ligand scaffold is paramount to controlling the reactivity and stability of a metal center. This compound, commonly known in the field as "Triphos," stands out as a quintessential example of a highly effective tridentate phosphine ligand.[1] Its molecular formula is C₃₄H₃₃P₃, and it presents as a white to off-white, air-sensitive powder.[1][2] The ligand's architecture, featuring a central phenylphosphane unit connected to two diphenylphosphinoethyl arms, provides a unique combination of flexibility and steric constraint that has proven invaluable for a range of catalytic transformations.[1]

This guide, intended for researchers and development scientists, will delve into the core properties of Triphos, moving beyond a simple recitation of facts to explore the causal relationships between its structure and its function in coordination chemistry and catalysis. We will examine its synthesis, coordination behavior, and key applications, providing field-proven insights and detailed protocols to empower its effective use in the laboratory.

Core Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is critical for its safe and effective handling. Triphos is an air-sensitive solid, necessitating storage and manipulation under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine moieties, which would render it inactive as a ligand.[2]

| Property | Value | Source |

| IUPAC Name | [(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane) | [2] |

| Common Name | Triphos, Phenylbis(diphenylphosphinoethyl)phosphine | [1] |

| CAS Number | 23582-02-7 | [1][3][4] |

| Molecular Formula | C₃₄H₃₃P₃ | [1][3][4] |

| Molecular Weight | 534.56 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1][2][4] |

| Melting Point | 129-132 °C | [2] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [2] |

Safety and Handling: According to the Globally Harmonized System (GHS), Triphos is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed within a chemical fume hood to avoid inhalation of the powder.

Synthesis: A Controlled Radical Addition Approach

The predominant and most efficient synthesis of Triphos relies on the free-radical-catalyzed addition of phenylphosphine (PhPH₂) to two equivalents of vinyldiphenylphosphine (Ph₂PCH=CH₂).[2] This method is advantageous as it provides a direct and high-yielding route to the final product. The choice of a free-radical mechanism, often initiated by AIBN or UV light, is crucial as it circumvents side reactions that might occur under ionic conditions, ensuring a clean conversion to the desired linear tridentate ligand.

Caption: Synthesis of Triphos via free-radical addition.

Experimental Protocol: Synthesis of Triphos

This protocol is a representative example and should be adapted and performed with all appropriate safety precautions by qualified personnel.

-

Preparation: All glassware must be oven-dried and cooled under a stream of dry argon or nitrogen. All solvents must be anhydrous and deoxygenated prior to use.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve vinyldiphenylphosphine (2 equivalents) in anhydrous toluene.

-

Addition of Phenylphosphine: While stirring under a positive pressure of argon, add phenylphosphine (1 equivalent) to the solution via syringe.

-

Initiation: Add a catalytic amount of a free-radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the reaction mixture to 80-90 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the starting material signals.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/hexane mixture, to yield Triphos as a white crystalline solid.

Structure, Bonding, and Coordination Chemistry

The utility of Triphos stems from its identity as a linear, tridentate phosphine ligand, capable of binding to a single metal center through its three phosphorus atoms. This P,P,P-coordination motif is crucial for forming highly stable "pincer" complexes.

When coordinating to an octahedral metal center, Triphos can adopt one of two geometries: facial (fac) or meridional (mer).[2]

-

Facial (fac): The three phosphorus atoms occupy the vertices of one triangular face of the octahedron, resulting in P-M-P bond angles of approximately 90°.

-

Meridional (mer): The three phosphorus atoms bind in a plane that includes the metal center, leading to one P-M-P angle of ~180° and two of ~90°.

The linear and flexible ethyl-bridged structure of Triphos strongly favors a meridional coordination mode.[1] This geometric preference is a key determinant of its catalytic behavior, as it rigidly defines the coordination sphere, leaving specific sites available for substrate binding and activation while preventing ligand dissociation, which can be a deactivation pathway.[1] This robust coordination stabilizes the metal center across various oxidation states, a critical feature for many catalytic cycles.[1] Furthermore, the ligand can exhibit hemilabile properties, where one of the terminal phosphine arms can reversibly dissociate, opening up a coordination site for a substrate before re-coordinating to stabilize the subsequent intermediate.[1]

Caption: Meridional vs. Facial coordination of a tridentate ligand.

Applications in Homogeneous Catalysis

The unique structural and electronic properties of Triphos have led to its successful application in a variety of catalytic systems, particularly with earth-abundant metals like cobalt and nickel, as well as precious metals like rhodium and palladium.[1][2]

Cobalt-Catalyzed Reductive Amination

One of the hallmark applications of Triphos is in cobalt-catalyzed reductive amination.[1] In combination with cobalt(II) precursors, Triphos forms air-stable dicationic complexes that are highly effective catalysts for the amination of aldehydes and ketones using ammonia and hydrogen gas.[1] The key to success here is the ligand's ability to stabilize the cobalt center and promote an inner-sphere hydride transfer mechanism. This system operates under relatively mild conditions (100–120 °C, 40 bar H₂) and provides high selectivity for the desired primary amines, crucially minimizing the over-alkylation side reactions that plague many other catalytic systems.[1]

Nickel-Catalyzed Electrocatalysis

Triphos-nickel(II) halide pincer complexes have demonstrated robust activity as electrocatalysts for the reduction of protons to produce hydrogen gas.[1] The meridional coordination enforced by the Triphos ligand provides significant operational stability to the nickel center, allowing for sustained catalytic turnover. These systems have achieved turnover frequencies of 18 s⁻¹ in acetonitrile, highlighting the ligand's role in facilitating efficient and durable catalytic cycles for energy-relevant transformations.[1]

Rhodium-Catalyzed Decarbonylation

The ligand also facilitates the decarbonylation of aldehydes at low temperatures when complexed with rhodium.[1] The stable pincer coordination allows for the oxidative addition of the aldehyde C-H bond, followed by migratory extrusion of carbon monoxide and subsequent reductive elimination of the alkane product.

Palladium-Catalyzed Cross-Coupling

While specific examples are less detailed in the initial survey, the fundamental properties of Triphos make it a suitable ligand for various palladium-catalyzed cross-coupling reactions. Its ability to stabilize the Pd(0) and Pd(II) states is essential for catalytic cycles like those in Suzuki-Miyaura, Heck, and Sonogashira couplings. The defined coordination sphere can influence selectivity and prevent catalyst decomposition at the elevated temperatures often required for these reactions.

Caption: A generalized workflow for Triphos-metal catalysis.

Conclusion

This compound (Triphos) is more than just another polydentate phosphine; it is a meticulously designed molecular tool. Its linear, tridentate structure and preference for meridional coordination provide an exceptional platform for stabilizing transition metal centers, leading to catalysts with high activity, selectivity, and durability. From C-N bond formation in reductive aminations to C-H bond transformations and electrocatalysis, Triphos has proven its versatility. For researchers and drug development professionals, understanding the interplay between the ligand's architecture and its resulting chemical properties is the key to unlocking its full potential in the synthesis of complex molecules and the development of novel, efficient catalytic processes.

References

- Bis(diphenylphosphinoethyl)phenylphosphine - Grokipedia. (2026). Vertex AI Search.

-

Bis(diphenylphosphinoethyl)phenylphosphine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bis(2-(diphenylphosphino)ethyl)phenylphosphine | C34H33P3 | CID 90192 - PubChem. (n.d.). PubChem. [Link]

-

DuBois, D. L., Myers, W. H., & Meek, D. W. (1975). Synthesis of Polytertiary Phosphines and ‘Mixed’ Phosphorus–Sulphur and ‘Mixed’ Phosphorus–Nitrogen Polydentate Ligands via Free-Radical Catalysis. J. Chem. Soc., Dalton Trans., 1011-1015. [Link]

Sources

An In-depth Technical Guide to the Molecular Weight of Bis(2-diphenylphosphinoethyl)phenylphosphine (Triphos)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Tridentate Ligand

Bis(2-diphenylphosphinoethyl)phenylphosphine, commonly known in the scientific community as "Triphos," is an organophosphorus compound with significant applications in organometallic chemistry and homogeneous catalysis.[1] Its structure as a linear, tridentate phosphine ligand allows it to coordinate with transition metal centers in a specific meridional fashion, imparting unique flexibility and stability to the resulting metal complexes.[1] This characteristic is pivotal in various catalytic processes, including the reductive amination of aldehydes and ketones, rhodium-catalyzed decarbonylation, and the nickel-mediated isomerization of nitriles.[1] Given its integral role in synthesizing novel chemical entities, a precise understanding of its fundamental physicochemical properties, beginning with its molecular weight, is paramount for any researcher in the field. This guide provides a detailed analysis of the molecular weight of Triphos, from theoretical calculation to its conceptual experimental verification.

Section 1: Molecular Formula and Structural Identity

The foundational step in determining the molecular weight of any compound is to establish its precise molecular formula. For this compound, the confirmed chemical formula is:

This formula indicates that a single molecule of Triphos is composed of 34 carbon atoms, 33 hydrogen atoms, and 3 phosphorus atoms. The compound is a white to off-white solid under standard conditions and is known to be air-sensitive. Its linear formula, C₆H₅P[CH₂CH₂P(C₆H₅)₂]₂, further elucidates its structure, showing a central phenylphosphine group connected to two diphenylphosphinoethyl arms.[3]

Section 2: Theoretical Calculation of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation requires the number of atoms of each element in the molecule and their respective standard atomic weights as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weights for the constituent elements are:

-

Carbon (C): [12.0096, 12.0116] (Conventional Value: 12.011)[4]

-

Hydrogen (H): [1.007 84, 1.008 11] (Conventional Value: 1.008)[4]

-

Phosphorus (P): 30.973761998(5) (Conventional Value: 30.974)[4]

The calculation proceeds as follows:

-

Carbon: 34 atoms × 12.011 g/mol = 408.374 g/mol

-

Hydrogen: 33 atoms × 1.008 g/mol = 33.264 g/mol

-

Phosphorus: 3 atoms × 30.974 g/mol = 92.922 g/mol

Total Molecular Weight = 408.374 + 33.264 + 92.922 = 534.56 g/mol

This calculated value aligns with documented molecular weights for Triphos.[1]

Data Summary Table

| Constituent Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 34 | 12.011 | 408.374 |

| Hydrogen | H | 33 | 1.008 | 33.264 |

| Phosphorus | P | 3 | 30.974 | 92.922 |

| Total | 70 | 534.56 |

Section 3: Experimental Verification Protocol: Mass Spectrometry

While theoretical calculation provides a precise molecular weight, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[2][5]

Principle of Mass Spectrometry

Mass spectrometry operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[2] The resulting spectrum displays the relative abundance of ions at each m/z value. The peak corresponding to the intact ionized molecule (the molecular ion) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact molecular mass with high precision, which can be used to confirm the elemental composition.[2][6]

Conceptual Workflow for Molecular Weight Determination

Caption: Workflow for experimental molecular weight verification using mass spectrometry.

Conclusion

The molecular weight of this compound (Triphos) is a critical parameter for its application in research and development. A calculated value of 534.56 g/mol , derived from its molecular formula C₃₄H₃₃P₃ and standard atomic weights, serves as the benchmark for this important tridentate ligand. This theoretical value is readily verifiable using standard analytical techniques like mass spectrometry, ensuring the identity and purity of the compound in complex catalytic systems. Accurate knowledge of the molecular weight is indispensable for stoichiometric calculations in reaction mechanisms, catalyst loading, and the overall design of efficient and novel synthetic pathways.

References

- This compound - Grokipedia. Grokipedia.

- How to Determine Molecular Weight? MtoZ Biolabs.

- Determination of Molecular Weight by Mass Spectros. Scribd.

- Relative and Accurate Molecular Weight Determination Methods. Creative Proteomics Blog.

- BIS(2-(DIPHENYLPHOSPHINO)ETHYL)PHENYLPHOSPHINE. precisionFDA.

- This compound 97 23582-02-7. Sigma-Aldrich.

- This compound | (Phenylphosphinediyl)bis(ethane-2,1-diyl))bis(diphenylphosphine) | C34H33P3. Ereztech.

- Bis(diphenylphosphinoethyl)phenylphosphine. Wikipedia.

- This compound | 23582-02-7. ChemicalBook.

- Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights.

-

Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Bis(diphenylphosphinoethyl)phenylphosphine - Wikipedia [en.wikipedia.org]

- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 6. scribd.com [scribd.com]

A Technical Guide to the IUPAC Nomenclature of Bis(2-diphenylphosphinoethyl)phenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of organometallic chemistry and homogeneous catalysis, the precise structure and nomenclature of ligands are of paramount importance. Polydentate phosphine ligands, which bind to a metal center through multiple phosphorus atoms, are crucial for stabilizing metal complexes and directing the outcome of catalytic reactions.[1][2] One such ligand, commonly known by the trivial name bis(2-diphenylphosphinoethyl)phenylphosphine, or "triphos," is a versatile tridentate ligand used in a variety of catalytic transformations, including reductive aminations and proton reduction.[3] Its linear and flexible structure allows it to coordinate to metal centers in a meridional fashion, imparting unique reactivity.[3][4] While the common name is widely used, a thorough understanding of its systematic IUPAC name is essential for unambiguous communication in scientific literature and regulatory documentation. This guide provides an in-depth analysis of the IUPAC nomenclature for this complex organophosphorus compound.[5]

Part 1: Deconstructing the Common Name to Reveal the Molecular Structure

The common name, "this compound," provides significant clues to the molecule's structure. A systematic breakdown reveals the constituent parts:

-

Phosphine: This is the parent functional group, indicating a trivalent phosphorus atom.

-

Phenylphosphine: This specifies that a phenyl group (C₆H₅) is directly attached to a central phosphorus atom.

-

ethyl: This indicates a two-carbon aliphatic chain (-CH₂CH₂-).

-

diphenylphosphino: This describes a substituent group where two phenyl groups are attached to a phosphorus atom (-P(C₆H₅)₂).

-

2-diphenylphosphinoethyl: This signifies that the diphenylphosphino group is attached to the second carbon of the ethyl chain.

-

Bis(...): The prefix "bis" indicates that there are two identical "(2-diphenylphosphinoethyl)" groups.

Assembling these components reveals a central phenylphosphine unit connected to two diphenylphosphinoethyl arms. The molecular formula for this compound is C₃₄H₃₃P₃.[6]

Caption: Conceptual breakdown of the common name "this compound".

Part 2: Principles of IUPAC Nomenclature for Complex Phosphines

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure each has a unique and descriptive name.[7] For organophosphorus compounds, substitutive nomenclature is generally applied, where the compound is named as a derivative of a parent hydride.[7]

Key IUPAC Rules Applied:

-

Parent Hydride: For acyclic phosphorus compounds, the parent hydride is "phosphane" (PH₃).

-

Parent Chain Selection: In a polyphosphine, the parent chain is the longest unbranched chain of phosphorus atoms. If there is a choice, the chain with the greater number of substituents is chosen. In this case, the longest chain contains three phosphorus atoms.

-

Numbering the Parent Chain: The parent chain is numbered from one end to the other, giving the lowest possible locants to substituents.

-

Naming Substituents: All groups attached to the parent chain are named as substituents. Standard IUPAC names for organic groups (e.g., phenyl, ethyl) are used.

-

Use of Multiplicative Prefixes: Prefixes such as "di-", "tri-", "bis-", "tris-" are used to indicate multiple instances of a substituent. "Bis-", "tris-", etc., are used for complex substituents that already contain a multiplicative prefix.

Part 3: Systematic Derivation of the IUPAC Name

Applying these principles to this compound leads to a systematic and unambiguous name.

Step-by-Step Naming Process:

-

Identify the Parent Structure: The core of the molecule is a chain of atoms: P-C-C-P-C-C-P. According to IUPAC rules for naming compounds with heteroatoms in the main chain, we can name this as a substituted derivative of a parent phosphine. A systematic approach treats the entire structure as a substituted phosphane.

-

Define the Central Phosphine and its Substituents: The central phosphorus atom is bonded to a phenyl group and two identical ethyl chains, which are themselves substituted.

-

Name the Complex Substituent: Each of the two identical arms is a "2-(diphenylphosphino)ethyl" group. In IUPAC nomenclature, the parent hydride "phosphane" is preferred over "phosphine". Therefore, the substituent is named (2-diphenylphosphanyl)ethyl .

-

Assemble the Full Name: The central phosphorus atom has one phenyl substituent and two identical (2-diphenylphosphanyl)ethyl substituents.

-

The central unit is a phosphane.

-

It is substituted with one phenyl group and two (2-diphenylphosphanyl)ethyl groups.

-

Combining these gives: phenylbis[2-(diphenylphosphanyl)ethyl]phosphane .

-

An alternative, and often cited, IUPAC name is ((Phenylphosphanediyl)bis(ethane-2,1-diyl))bis(diphenylphosphine) .[6] This name treats the central phenylphosphine unit as the core "phenylphosphanediyl" group, which is linked by two "ethane-2,1-diyl" bridges to two "diphenylphosphine" terminal groups.

A third systematic name found in chemical supplier databases is (2-{phosphanyl}ethyl)diphenylphosphane .[8] This name treats one of the terminal diphenylphosphane units as the parent, with the rest of the molecule being a large, complex substituent.

While multiple systematic names can be generated, the name that is often preferred for its clarity in representing the symmetrical nature of the ligand is based on the central phosphine unit.

Caption: Logical workflow for the systematic IUPAC naming of the ligand.

Part 4: Comparative Analysis of Nomenclature

| Name Type | Name | Rationale |

| Common Name | This compound | Based on the constituent fragments, easy to recognize for specialists but less systematic. |

| Preferred IUPAC Name | Phenylbis[2-(diphenylphosphanyl)ethyl]phosphane | Treats the molecule as a substituted phosphane, clearly identifying the central atom and its complex substituents. |

| Alternative IUPAC Name | ((Phenylphosphanediyl)bis(ethane-2,1-diyl))bis(diphenylphosphine) | Names the central P-Ph unit as a "phosphanediyl" bridge, emphasizing the linking structure.[6] |

| Alternative IUPAC Name | (2-{phosphanyl}ethyl)diphenylphosphane | Names the molecule as a single complex substituent on a terminal phosphane group.[8] |

The existence of multiple systematic names highlights the complexity of IUPAC nomenclature for intricately substituted molecules. However, all valid IUPAC names describe the same chemical structure unambiguously. For indexing and clarity, "Phenylbis[2-(diphenylphosphanyl)ethyl]phosphane" offers a clear and logical construction based on a central phosphane unit.

Conclusion

The systematic IUPAC nomenclature provides an essential, unambiguous language for chemists. While the common name "this compound" remains prevalent due to its historical use, understanding the derivation of its systematic name, Phenylbis[2-(diphenylphosphanyl)ethyl]phosphane , is crucial for precise scientific communication. This guide has detailed the logical application of IUPAC rules, deconstructing the molecule's structure to arrive at its formal name, thereby ensuring clarity and accuracy for researchers, scientists, and professionals in drug development.

References

-

precisionFDA. BIS(2-(DIPHENYLPHOSPHINO)ETHYL)PHENYLPHOSPHINE. [Link]

-

Grokipedia. Bis(diphenylphosphinoethyl)phenylphosphine. [Link]

-

Chemistry Stack Exchange. Reference request - Nomenclature of organophosphorus compounds?. [Link]

-

Wikipedia. Bis(diphenylphosphinoethyl)phenylphosphine. [Link]

-

Wikipedia. Organophosphorus chemistry. [Link]

- Google Books. Organophosphorus Pesticides: Organic and Biological Chemistry.

-

Interactive Learning Paradigms, Incorporated. Organometallic HyperTextBook: Phosphine Complexes. [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Bis(diphenylphosphinoethyl)phenylphosphine - Wikipedia [en.wikipedia.org]

- 5. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 6. GSRS [precision.fda.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound, 97% 5 g | Request for Quote [thermofisher.com]

The Coordination Chemistry of "Triphos" Ligands: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 1,1,1-tris(diphenylphosphinomethyl)ethane, commonly known as "Triphos," and its derivatives. Triphos is a versatile tripodal phosphine ligand that has become indispensable in coordination chemistry and homogeneous catalysis. This document will delve into the synthesis, structural diversity, electronic properties, and reactivity of Triphos-metal complexes. A significant focus will be placed on the practical applications of these complexes in catalysis, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Enduring Appeal of a Tripodal Ligand

Phosphines are a cornerstone class of ligands in coordination chemistry, offering a remarkable ability to tune the steric and electronic properties of metal centers.[1] Among the vast library of phosphine ligands, multidentate phosphines have garnered significant interest due to the enhanced stability they impart to metal complexes.[1] The "Triphos" ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, is a preeminent example of a C3-symmetric, tripodal, tridentate phosphine ligand.[2] Its unique architecture enforces a facial coordination geometry on the metal center, a structural feature that profoundly influences the reactivity and catalytic activity of the resulting complex.[3] This guide will illuminate the fundamental principles governing the coordination chemistry of Triphos and its derivatives, providing a comprehensive resource for both seasoned researchers and newcomers to the field.

Synthesis and Structural Characteristics of the Triphos Ligand

The parent Triphos ligand is synthesized from 1,1,1-tris(chloromethyl)ethane, which serves as a common starting material for C3-symmetrical Triphos-type ligands.[2] The versatility of this synthetic platform allows for the introduction of various substituents on the phenyl rings of the phosphine donors, enabling the fine-tuning of the ligand's electronic and steric properties.[2]

Synthesis of Triphos Derivatives

The modification of the Triphos scaffold is a key strategy for tailoring the properties of the resulting metal complexes. For instance, derivatives with electron-donating groups on the phenyl rings can be synthesized to enhance the electron-donating ability of the ligand.[2] A general synthetic scheme for Triphos and its derivatives is outlined below.

Caption: General synthesis of the Triphos ligand.

Experimental Protocol: Synthesis of 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos)

-

Preparation of Lithium Diphenylphosphide (LiPPh2): In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dry tetrahydrofuran (THF). Add lithium metal (in small pieces) to the solution and stir at room temperature. The reaction is complete when the solution turns a deep red color, indicating the formation of LiPPh2.

-

Reaction with 1,1,1-Tris(chloromethyl)ethane: Cool the LiPPh2 solution to 0 °C in an ice bath. Slowly add a solution of 1,1,1-tris(chloromethyl)ethane in dry THF to the stirred LiPPh2 solution.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water. Extract the product with an organic solvent such as dichloromethane or toluene. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the Triphos ligand as a white solid.

Note: This is a generalized procedure. Specific reaction conditions, such as stoichiometry and reaction times, may need to be optimized.

Coordination Modes of the Triphos Ligand

While typically acting as a tridentate (κ³) facial capping ligand, the flexibility of the Triphos backbone allows for other coordination modes.[4] This versatility is a key factor in its wide-ranging applications.

-

Tridentate (κ³): This is the most common coordination mode, where all three phosphorus atoms bind to the metal center in a facial arrangement. This mode is crucial for creating a stable coordination sphere, which is often a prerequisite for high selectivity in catalysis.[2]

-

Bidentate (κ²): In some instances, one of the phosphine arms may remain uncoordinated.[4] This can be influenced by the steric bulk of other ligands on the metal center or the electronic properties of the metal itself. This hemilability can be advantageous in catalysis, as the vacant coordination site can be occupied by a substrate molecule.

-

Bridging (μ): The Triphos ligand can also bridge two metal centers, with one or two phosphine arms coordinating to each metal. This is less common but has been observed in the formation of multinuclear complexes and clusters.[4]

Caption: Coordination modes of the Triphos ligand.

Reactivity and Catalytic Applications of Triphos-Metal Complexes

The true utility of the Triphos ligand is realized in its vast and varied catalytic applications. The stable yet flexible coordination environment it provides allows for the design of highly active and selective catalysts for a wide range of chemical transformations.

Ruthenium-Triphos Complexes in Catalysis

The combination of ruthenium and the Triphos ligand has proven to be a particularly powerful catalytic system.[2] These complexes are effective in a variety of reactions, including alcohol amination and the hydrogenation of biomass-derived products.[2][3]

3.1.1. Alcohol Amination

Ruthenium-Triphos complexes are highly efficient catalysts for the amination of alcohols with ammonia, providing an atom-economical route to primary amines.[2] The stability of the Ru/Triphos coordination sphere is credited with the high selectivity towards the formation of primary amines.[2]

Catalytic Cycle for Ruthenium-Triphos Catalyzed Alcohol Amination:

Caption: A simplified catalytic cycle for alcohol amination.

3.1.2. Hydrogenation of Biomass-Derived Feedstocks

The conversion of biomass into valuable chemicals is a critical area of sustainable chemistry. Ruthenium-Triphos complexes have emerged as effective catalysts for the hydrogenation of biomass-derived molecules such as levulinic acid.[3]

Iron-Triphos Complexes in CO2 Valorization

The catalytic transformation of carbon dioxide into value-added chemicals is a significant challenge in modern chemistry. Iron complexes of Triphos and its derivatives have shown promise in the valorization of CO2.[5][6] For example, zerovalent iron complexes bearing triphosphine ligands can mediate the coupling of CO2 with ethylene to produce methylmalonic acid.[5][6]

Other Catalytic Applications

The applications of Triphos-metal complexes extend beyond those mentioned above. They have been successfully employed in:

-

Sonogashira cross-coupling reactions [7]

-

Hydrosilylation of ketones [7]

-

Transformation of carbon dioxide to formaldehyde derivatives [8]

Characterization of Triphos-Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of Triphos-metal complexes.

| Technique | Information Obtained | Typical Observations for Triphos Complexes |

| ³¹P{¹H} NMR Spectroscopy | Coordination of phosphorus to the metal center, symmetry of the complex, and ligand coordination mode. | A downfield shift in the ³¹P resonance upon coordination. The multiplicity of the signal (e.g., a singlet for a C3-symmetric κ³-complex) provides structural information.[3][9] |

| ¹H and ¹³C NMR Spectroscopy | Information about the organic backbone of the ligand and other coordinated ligands. | Changes in the chemical shifts of the methylene protons adjacent to the phosphorus atoms upon coordination. |

| Infrared (IR) Spectroscopy | Presence of other functional groups in the complex (e.g., carbonyl, hydride ligands). | Characteristic stretching frequencies for M-H, M-CO, and other bonds.[10] |

| X-ray Crystallography | Definitive three-dimensional structure of the complex, including bond lengths and angles. | Provides unequivocal evidence of the coordination geometry and ligand conformation.[2][3] |

| Mass Spectrometry | Molecular weight of the complex. | Confirms the composition of the synthesized complex.[3] |

Experimental Protocol: Characterization of a Ruthenium-Triphos Carbonyl Complex

-

NMR Spectroscopy: Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere. Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra.

-

IR Spectroscopy: Prepare a sample of the complex as a KBr pellet or as a solution in a suitable solvent (e.g., CH₂Cl₂). Record the IR spectrum and identify the characteristic stretching frequencies for the carbonyl ligand(s).

-

X-ray Crystallography: Grow single crystals of the complex suitable for X-ray diffraction analysis by slow evaporation of a saturated solution or by vapor diffusion of a non-solvent into a solution of the complex.

The Next Generation: Modified Triphos Ligands

Research in the field of Triphos chemistry is continually evolving, with the development of new ligand architectures designed to access novel reactivity.

N-Triphos Ligands

In N-Triphos ligands, the apical carbon atom of the Triphos backbone is replaced by a nitrogen atom.[3] These ligands are often easier to synthesize than their carbon-centered counterparts and have shown great promise in catalysis, particularly in the hydrogenation of biomass-derived products.[3][9]

Hetero-Triphos Ligands

Further modifications to the Triphos backbone include the incorporation of other heteroatoms such as silicon or phosphorus at the apical position.[8] These "hetero-triphos" ligands have demonstrated high activity in the selective transformation of carbon dioxide.[8]

Conclusion and Future Outlook

The Triphos ligand and its derivatives have established themselves as a versatile and powerful platform in coordination chemistry and homogeneous catalysis. Their unique structural features, combined with the ability to systematically tune their electronic and steric properties, have enabled the development of highly efficient catalysts for a wide array of chemical transformations. The ongoing exploration of novel Triphos architectures, such as N-Triphos and hetero-Triphos ligands, promises to further expand the scope of their applications. As the demand for more sustainable and efficient chemical processes grows, the importance of well-designed ligand systems like Triphos will undoubtedly continue to increase, paving the way for new discoveries in catalysis and materials science.

References

-

Nakagawa, N., Derrah, E. J., Schelwies, M., Rominger, F., Trapp, O., & Schaub, T. (2016). Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3. Dalton Transactions, 45(20), 6856–6863. [Link]

-

Apfel, U.-P., et al. (2016). Controlled Flexible Coordination in Tripodal Iron(II) Phosphane Complexes: Effects on Reactivity. Inorganic Chemistry, 55(2), 1039-1047. [Link]

-

Linehan, J. C., et al. (2015). Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes. Pacific Northwest National Laboratory. [Link]

-

Seibicke, M., et al. (2019). Application of Hetero-Triphos Ligands in the Selective Ruthenium-Catalyzed Transformation of Carbon Dioxide to the Formaldehyde Oxidation State. Organometallics, 38(9), 1957-1964. [Link]

-

Wikipedia. (n.d.). 1,1,1-Tris(diphenylphosphinomethyl)ethane. [Link]

-

Shaw, W. J., et al. (2015). Synthesis and Characterization of a Triphos Ligand Derivative and the Corresponding Pd II Complexes. ResearchGate. [Link]

-

Phanopoulos, A., et al. (2015). The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes. Journal of Visualized Experiments, (98), e52689. [Link]

-

Adamson, T. T., et al. (2022). Coordination Chemistry of (Triphos)Fe(0) Ethylene Complexes and Their Application to CO2 Valorization. Organometallics, 41(21), 3121-3130. [Link]

-

Clarke, M. L. (2017). Triphosphine Ligands: Coordination Chemistry and Recent Catalytic Applications. Request PDF. [Link]

-

Adamson, T. T., et al. (2022). Coordination Chemistry of Triphos-Fe(0) Ethylene Complexes and Their Application to CO2 Valorization. NSF Public Access Repository. [Link]

-

Nakagawa, N., et al. (2016). Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3. Dalton Transactions. [Link]

-

Petuker, A., et al. (2017). Spectroscopic and reactivity differences in metal complexes derived from sulfur containing Triphos homologs. Dalton Transactions, 46(39), 13251-13262. [Link]

-

Phanopoulos, A., et al. (2016). Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0). Dalton Transactions, 45(13), 5536-5548. [Link]

-

Reek, J. N. H., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(5), 3125-3162. [Link]

-

Linehan, J. C., et al. (2023). Structure and Thermodynamic Hydricity in Cobalt(triphosphine)(monophosphine) Hydrides. Inorganic Chemistry, 62(22), 8681-8691. [Link]

-

Ashley, A. E., et al. (2018). Synthesis and reactivity of an N-triphos Mo(0) dinitrogen complex. Dalton Transactions, 47(33), 11449-11458. [Link]

-

Jaworska, M., et al. (2024). The structure of Ni(Triphos) complexes. ResearchGate. [Link]

-

Phanopoulos, A., et al. (2015). The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphos Ph Complexes. PubMed. [Link]

-

van Leeuwen, P. W. N. M. (2012). Phosphorus Ligand Effects in Homogeneous Catalysis and Rational Catalyst Design. Semantic Scholar. [Link]

-

Kumar, S., & Singh, P. (2014). Triphenylphosphine Sulphide as a Complexing Agent : Synthesis and Characterisation of Complexes of Rhodium (I) and Ruthenium (II). International Science Community Association. [Link]

-

Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. [Link]

-

Clarke, M. L. (2009). Ligand electronic effects in homogeneous catalysis using transition metal complexes of phosphine ligands. Request PDF. [Link]

-

Miller, P. W., & Long, N. J. (2015). Synthesis, Characterization, and Reactivity of Ruthenium Hydride Complexes of N-Centered Triphosphine Ligands. Inorganic Chemistry, 54(21), 10384-10394. [Link]

-

Nappier, T. E., et al. (1973). Rhodium(I) and iridium(I) complexes with 1,1,1-tris(diphenylphosphinomethyl)ethane. Inorganic Chemistry, 12(4), 897-901. [Link]

-

Balch, A. L., et al. (2024). Aurophilic interactions in luminescent, box-like or partial helical cations formed from bis(2-diphenylphosphinoethyl)phenylphosphine (Triphos) and gold(I) ions. NSF Public Access Repository. [Link]

-

Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04870B [pubs.rsc.org]

- 3. The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,1,1-Tris(diphenylphosphinomethyl)ethane - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphos Ph Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopic and reactivity differences in metal complexes derived from sulfur containing Triphos homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Landscape of Bis(2-diphenylphosphinoethyl)phenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the crystal structure of Bis(2-diphenylphosphinoethyl)phenylphosphine, a versatile tridentate phosphine ligand. Commonly known as 'triphos', this ligand is a cornerstone in the development of novel catalysts and therapeutic agents. While a crystal structure of the free, uncomplexed ligand is not publicly available, likely due to challenges in its crystallization, extensive crystallographic data from its metal complexes offer profound insights into its conformational flexibility and coordination behavior. This guide will delve into the structural intricacies of the triphos ligand as observed in various coordination spheres, providing a foundational understanding for its application in catalysis and medicinal chemistry.

I. Introduction to this compound (triphos)

This compound, with the chemical formula C₃₄H₃₃P₃, is a chelating ligand prized for its ability to coordinate to a metal center in a tridentate fashion, offering enhanced stability to the resulting complex.[1] Its structural backbone, consisting of a central phenylphosphine group linked to two diphenylphosphinoethyl arms, allows for both facial (fac) and meridional (mer) coordination geometries. This adaptability is crucial in tailoring the steric and electronic properties of metal complexes for specific applications, including homogeneous catalysis and the design of metal-based therapeutics.[1][2]

The synthesis of triphos is typically achieved through the free-radical-catalyzed addition of phenylphosphine to vinyldiphenylphosphine, a method that provides a reliable route to this important ligand.[3]

II. The Elusive Crystal Structure of the Free Ligand: An Analytical Perspective

Despite its widespread use, a definitive crystal structure of the free this compound ligand has not been reported in open crystallographic databases. This absence is likely attributable to the inherent conformational flexibility of the molecule. The multiple rotatable bonds within the ethyl linkages and around the phosphorus atoms can lead to a disordered solid-state packing, making the growth of high-quality single crystals suitable for X-ray diffraction challenging. The molecule may exist as a mixture of conformers in the solid state, further complicating structural determination.

However, the lack of a free ligand structure does not impede our understanding of its structural properties. The vast body of crystallographic data on its metal complexes provides a detailed picture of the ligand's preferred conformations upon coordination.

III. Conformational Analysis of Triphos in Metal Complexes: A Structural Compendium

The true structural identity of the triphos ligand is revealed when it is "locked" into a specific conformation upon coordination to a metal center. Analysis of various metal-triphos complexes allows for a comprehensive understanding of its steric and electronic profile.

The triphos ligand predominantly adopts a fac coordination geometry in octahedral and pseudo-octahedral complexes, where the three phosphorus atoms occupy one face of the octahedron. This arrangement is observed in a range of transition metal complexes, including those of chromium, molybdenum, and tungsten.[2][4] In some instances, particularly with square planar or trigonal bipyramidal geometries, a mer coordination is also possible.

The flexibility of the ethyl backbones is a key feature of the triphos ligand, allowing it to accommodate the geometric and electronic requirements of different metal centers. The P-M-P bite angles are a critical parameter in defining the steric environment around the metal.

The following table summarizes key crystallographic parameters for several well-characterized triphos-metal complexes, illustrating the ligand's adaptability.

| Complex | Metal Center | Crystal System | Space Group | Key Bond Lengths (Å) | P-M-P Bite Angles (°) | Reference |

| fac-[Cr(CO)₃(triphos)] | Cr(0) | Monoclinic | P2₁ | Cr-P(central): 2.331, Cr-P(terminal): 2.373 (avg) | 86.5 (avg) | [2] |

| fac-[Mo(CO)₃(triphos)] | Mo(0) | Monoclinic | P2₁/n | Mo-P(central): 2.479, Mo-P(terminal): 2.518 (avg) | 82.8 (avg) | [2] |

| fac-[W(CO)₃(triphos)] | W(0) | Monoclinic | P2₁/n | W-P(central): 2.467, W-P(terminal): 2.500 (avg) | 83.2 (avg) | [4] |

| [Co(triphos)(SPh)(CO)] | Co(I) | Monoclinic | P2₁ | Co-P: 2.160 (avg) | N/A | [5][6] |

Analysis of Structural Data:

The data clearly indicate that the M-P(central) bond is consistently shorter than the M-P(terminal) bonds in the fac-tricarbonyl complexes. This suggests a stronger interaction between the metal center and the central phosphorus atom of the triphos ligand. The P-M-P bite angles are all acute, as expected for a five-membered chelate ring formed by the P-C-C-P linkage.

IV. Experimental Protocol: Single Crystal X-ray Diffraction of a Triphos Metal Complex

To provide a practical context for the structural data presented, this section outlines a generalized, self-validating protocol for the determination of a triphos-metal complex crystal structure.

Step 1: Crystal Growth

-

Rationale: The growth of high-quality single crystals is the most critical step. The choice of solvent and crystallization method is paramount.

-

Methodology:

-

Dissolve the purified triphos-metal complex in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile) to achieve saturation.

-

Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, layer a less-soluble anti-solvent (e.g., hexane, diethyl ether) over the solution of the complex.

-

Store the crystallization vessel in a vibration-free environment at a constant, controlled temperature (e.g., 4 °C or room temperature).

-

Monitor crystal growth over several days to weeks.

-

Step 2: Data Collection

-

Rationale: A high-resolution X-ray diffractometer is required to obtain accurate diffraction data.

-

Methodology:

-

Select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm).

-

Mount the crystal on a goniometer head.

-

Perform data collection using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

Collect a full sphere of diffraction data, typically using a combination of φ and ω scans.

-

Step 3: Structure Solution and Refinement

-

Rationale: Sophisticated software is used to solve the phase problem and refine the atomic model against the experimental data.

-

Methodology:

-

Process the raw diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms (metal and phosphorus).

-

Refine the structural model using full-matrix least-squares methods. This involves refining atomic positions, and anisotropic displacement parameters.

-

Locate and refine the positions of the lighter atoms (carbon and hydrogen).

-

Validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of the difference electron density map.

-

V. Logical Relationships in Triphos Coordination Chemistry

The coordination behavior of the triphos ligand is governed by a set of interconnected principles that dictate the resulting complex's geometry and stability.

VI. Conclusion

While the crystal structure of free this compound remains to be elucidated, a wealth of crystallographic data from its metal complexes provides a robust framework for understanding its structural chemistry. The ligand's conformational flexibility, coupled with its ability to adopt different coordination geometries, makes it a powerful tool in the design of functional metal complexes. This technical guide has synthesized the available structural information to provide researchers, scientists, and drug development professionals with a comprehensive overview of the triphos ligand's structural landscape, offering a solid foundation for its future applications.

VII. References

-

Wei, G., Huang, Z., Lei, X., Cao, R., Jiang, F., Hong, M., & Liu, H. (1992). Structure of [this compound-P,P,P]carbonyl(phenylthiolato)cobalt(I), [Co{Ph2PCH2CH2P(Ph)CH2CH2PPh2}(SPh)(CO)]. Acta Crystallographica Section C: Crystal Structure Communications, 48(12), 2130-2132. [Link]

-

ResearchGate. (n.d.). Structure of [this compound-P,P,P]carbonyl(phenylthiolato)cobalt(I), [Co{Ph2PCH2CH2P(Ph)CH2CH2PPh2}(SPh)(CO)]. Retrieved from [Link]

-

Ueng, C.-H., & Leu, L.-C. (1991). Structure of fac-tricarbonyl[this compound]tungsten(0). Acta Crystallographica Section C: Crystal Structure Communications, 47(8), 1591-1593. [Link]

-

Favas, M. C., Kepert, D. L., Skelton, B. W., & White, A. H. (1980). Crystal structures of fac-[this compound-PP′P″]tricarbonyl-chromium(0) and -molybdenum(0). Journal of the Chemical Society, Dalton Transactions, (3), 447-453. [Link]

-

Grokipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-(diphenylphosphino)ethyl)phenylphosphine. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bis(diphenylphosphinoethyl)phenylphosphine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis and dynamics of the triphenylphosphine ligand in iron complex [(.eta.5-C5H5)Fe(CO)(PPh3)COCH3] | Semantic Scholar [semanticscholar.org]